molecular formula C25H42O B3028571 Geranylfarnesol CAS No. 22488-05-7

Geranylfarnesol

Cat. No. B3028571
CAS RN: 22488-05-7
M. Wt: 358.6 g/mol
InChI Key: YHTCXUSSQJMLQD-GIXZANJISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Geranylfarnesol is an acyclic C25 isoprenoid alcohol . It is isolated from insect wax . Geranylfarnesol pyrophosphate is commonly used as a reagent in the biosynthesis of sesterterpenes .


Synthesis Analysis

Geranylfarnesol is synthesized from a geranylfarnesol precursor through a series of cyclizations and rearrangements of carbocations . A bacterial triterpene synthase can convert all-E-geranylfarnesol into three scalarane sesterterpenes, as well as mono- and tricyclic sesterterpenes .


Molecular Structure Analysis

Geranylfarnesol has a molecular formula of C25H42O . It is an intermediate used by organisms in the biosynthesis of sesterterpenes . A bacterial triterpene synthase can convert all-E-geranylfarnesol into three scalarane sesterterpenes .


Chemical Reactions Analysis

Geranylfarnesol is involved in a series of cyclizations and rearrangements of carbocations . This process is mediated by terpene synthases, specifically cyclases, which allow the construction of one or several cycles with high control of the regio- and stereoselectivity of the process .


Physical And Chemical Properties Analysis

Geranylfarnesol has a molecular weight of 358.6 . It has a boiling point of 466.6±14.0 °C and a density of 0.883±0.06 g/cm3 .

Scientific Research Applications

1. Promoting Goblet Cell Function

Geranylfarnesol, under its derivative form as gefarnate, has been studied for its ability to stimulate goblet cell function. In particular, its use in improving the health of the ocular surface by promoting goblet cell repopulation and increasing mucin production has been noted. This was observed in a rabbit model of dry eye, where topical gefarnate treatment showed significant effects on goblet cell density and mucin-like glycoprotein secretion, beneficial for eye health (Toshida et al., 2002).

2. Anti-Cancer Properties

Geranylfarnesol and its derivatives have shown potential in cancer treatment. Vitamin K2 derivatives, including geranylfarnesol, induced apoptosis in leukemia cells and enhanced the effects of all-trans retinoic acid. This suggests their utility in treating myelogenous leukemias, including acute promyelocytic leukemia (Yaguchi et al., 1997).

3. Gastric Ulcer Treatment

Geranylfarnesol, as gefarnate, has been used in the treatment of gastric ulcers. It promotes the healing of gastric ulcers, as indicated by a significant reduction in ulcer size in patients treated with gefarnate compared to placebo. Its safety profile, marked by an absence of side effects, makes it a useful drug in this context (Newcomb et al., 1976).

4. Antiprotozoal Activity

Geranylfarnesol has been identified for its significant antiprotozoal activity. Isolated from Thalia geniculata, it showed substantial activity against Plasmodium falciparum and Leishmania donovani, indicating its potential in treating diseases like malaria and leishmaniasis (Lagnika et al., 2008).

5. Cardioprotective Effects

Farnesol, a key metabolite of geranylfarnesol, has demonstrated cardioprotective properties. It reduced infarct size in a rat model, potentially through mechanisms involving increased protein geranylgeranylation. This suggests its potential use in protecting the heart from ischemic injuries (Szűcs et al., 2013).

6. Neuroprotective Effects

Geranylfarnesol derivatives, particularly geranylgeranylacetone (GGA), have shown neuroprotective effects. GGA, an inducer of heat-shock protein 70, has been used as an antiulcer agent and has demonstrated neuroprotection in models of brain ischemia/stroke and traumatic brain injury. It attenuates cerebral infarction volume and improves functional recovery post-injury (Zhao et al., 2013).

7. Antibacterial Activity

Farnesyltransferase inhibitors, involving mechanisms related to geranylfarnesol, have shown potential in treating infectious diseases by inhibiting the growth of various bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). This opens up new avenues for addressing antibiotic-resistant bacterial infections (Weber et al., 2021).

Mechanism of Action

Geranylfarnesyl diphosphate synthase (GFDPS) is the enzyme producing the C25 prenyl diphosphate precursor to all sesterterpenoids . GFDPS catalyzes the formation of GFDP after expression in Escherichia coli .

properties

IUPAC Name

(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17+,25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTCXUSSQJMLQD-GIXZANJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geranylfarnesol

CAS RN

79577-58-5
Record name Geranylfarnesol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079577585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Geranylfarnesol
Reactant of Route 2
Reactant of Route 2
Geranylfarnesol
Reactant of Route 3
Geranylfarnesol
Reactant of Route 4
Reactant of Route 4
Geranylfarnesol
Reactant of Route 5
Geranylfarnesol
Reactant of Route 6
Geranylfarnesol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.